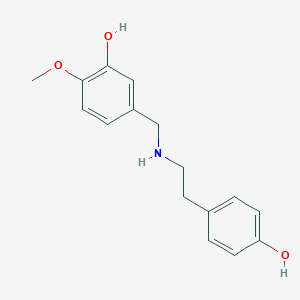

4'-O-Methylnorbelladine

説明

4'-O-Methylnorbelladine is an important precursor in the biosynthesis of various Amaryllidaceae alkaloids, including galanthamine and lycorine, which have significant pharmacological properties. Its role in the pathway involves intramolecular oxidative phenol coupling, a process critical for the formation of these bioactive compounds. The study of 4'-O-methylnorbelladine and its derivatives has implications for understanding the metabolic routes leading to these alkaloids and their accumulation in plants (El Tahchy et al., 2011).

Synthesis Analysis

The synthesis of 4'-O-methylnorbelladine involves enzymatic processes in plants. A notable enzyme, Norbelladine 4′-O-Methyltransferase, has been characterized in Narcissus sp. aff. pseudonarcissus, highlighting the genetic underpinnings of its synthesis pathway. This enzyme is responsible for the methylation of norbelladine to 4′-O-methylnorbelladine, a critical step in the biosynthesis of galanthamine (Kilgore et al., 2014).

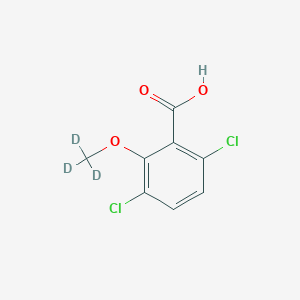

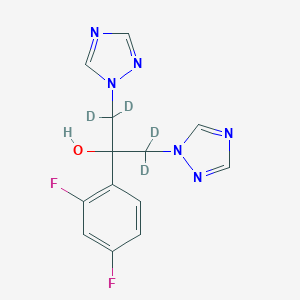

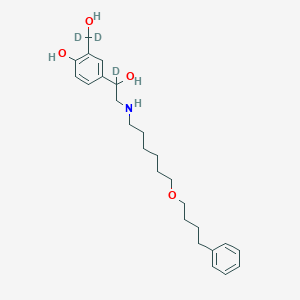

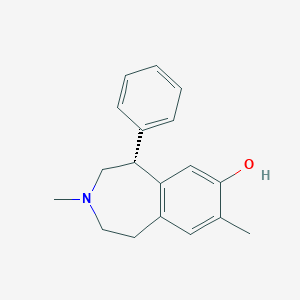

Molecular Structure Analysis

The molecular structure of 4'-O-methylnorbelladine plays a crucial role in its function as a precursor for Amaryllidaceae alkaloids. Its structure allows for specific enzymatic transformations, leading to the production of pharmacologically active compounds. The kinetic studies and incorporation of deuterium-labeled 4'-O-methylnorbelladine in plant shoot cultures, such as those of Leucojum aestivum, have provided insights into the molecular transformations it undergoes during alkaloid biosynthesis (El Tahchy et al., 2011).

Chemical Reactions and Properties

4'-O-Methylnorbelladine undergoes specific chemical reactions that lead to the formation of alkaloids with significant pharmacological activities. Its biotransformation into galanthamine and lycorine has been demonstrated in vitro, showcasing the chemical reactions it participates in within the biosynthetic pathway. The precursor feeding studies in shoot cultures of Leucojum aestivum have shown enhanced production of these alkaloids, indicating the role of 4'-O-methylnorbelladine in the chemical reactions leading to their synthesis (Saliba et al., 2015).

Physical Properties Analysis

The physical properties of 4'-O-methylnorbelladine, such as solubility and stability, are essential for its role as a precursor in alkaloid biosynthesis. Although specific studies on its physical properties are scarce, the general understanding is that these properties facilitate its transport within plant tissues and its enzymatic transformation into targeted alkaloids. The physical properties likely influence its availability and reactivity in the biosynthetic pathway, impacting the efficiency of alkaloid production in plant cultures.

Chemical Properties Analysis

The chemical properties of 4'-O-methylnorbelladine, including its reactivity and the types of chemical bonds it can form, are critical for its role in the biosynthesis of Amaryllidaceae alkaloids. The enzyme-mediated reactions it undergoes underscore the importance of its chemical structure in facilitating the synthesis of complex alkaloids. The study of its biotransformation and the effects of precursor feeding on alkaloid accumulation provides valuable insights into the chemical nature and capabilities of 4'-O-methylnorbelladine (El Tahchy et al., 2011).

科学的研究の応用

Application 1: Galanthamine Production

- Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : 4’-O-Methylnorbelladine is used as a precursor in the biosynthesis of Galanthamine, a drug used to treat the symptoms of Alzheimer’s disease .

- Methods of Application : Bulb cultures of Leucojum aestivum and L. aestivum ‘Gravety Giant’ were subcultured in medium containing 4’-O-Methylnorbelladine at various concentrations. The cultures were conducted in a bioreactor and lasted for 15, 30, 40, and 50 days .

- Results or Outcomes : Precursor feeding along with temporary immersion conditions was found to significantly improve the accumulation of both galanthamine and lycorine. The maximal concentrations of galanthamine (0.81 mg/g DW) and lycorine (0.54 mg/g DW) in L. aestivum bulblets were reached, respectively, after 40 days of culture with 0.15 g/L of precursor and after 30 days of culture with 0.3 g/L of precursor .

Application 2: Biosynthesis of Amaryllidaceae Alkaloids

- Scientific Field : Biochemistry .

- Summary of the Application : 4’-O-Methylnorbelladine is involved in the biosynthesis of Amaryllidaceae alkaloids, including lycorine and hemanthamine .

- Methods of Application : The gene encoding the enzyme Norbelladine 4’-O-Methyltransferase (N4OMT), which catalyzes the methylation of norbelladine at the 4’ position to form 4’-O-Methylnorbelladine, was cloned and characterized .

- Results or Outcomes : The resulting protein was found to be a norbelladine 4’-O-methyltransferase (NpN4OMT) of the proposed galanthamine biosynthetic pathway .

Application 3: Biosensor Development

- Scientific Field : Biotechnology .

- Summary of the Application : 4’-O-Methylnorbelladine is used as a key intermediate in the development of a biosensor for Amaryllidaceae alkaloids, such as the Alzheimer’s medication galanthamine .

- Methods of Application : Directed evolution was used to develop a highly sensitive and specific biosensor for 4’-O-methylnorbelladine. A structure-based residual neural network (MutComputeX) was subsequently developed and used to generate activity-enriched variants of a plant methyltransferase, which were rapidly screened with the biosensor .

- Results or Outcomes : Functional enzyme variants were identified that yield a 60% improvement in product titer, 2-fold higher catalytic activity, and 3-fold lower off-product regioisomer formation .

Application 4: Galanthamine Biosynthesis

- Scientific Field : Biochemistry .

- Summary of the Application : 4’-O-Methylnorbelladine is involved in the biosynthesis of galanthamine, a drug used to treat Alzheimer’s disease .

- Methods of Application : The gene encoding the enzyme Norbelladine 4’-O-Methyltransferase (N4OMT), which catalyzes the methylation of norbelladine at the 4’ position to form 4’-O-Methylnorbelladine, was cloned and characterized .

- Results or Outcomes : The resulting protein was found to be a norbelladine 4’-O-methyltransferase (NpN4OMT) of the proposed galanthamine biosynthetic pathway .

Application 5: Biosensor Development

- Scientific Field : Biotechnology .

- Summary of the Application : 4’-O-Methylnorbelladine is used as a key intermediate in the development of a biosensor for Amaryllidaceae alkaloids, such as the Alzheimer’s medication galanthamine .

- Methods of Application : Directed evolution was used to develop a highly sensitive and specific biosensor for 4’-O-methylnorbelladine. A structure-based residual neural network (MutComputeX) was subsequently developed and used to generate activity-enriched variants of a plant methyltransferase, which were rapidly screened with the biosensor .

- Results or Outcomes : Functional enzyme variants were identified that yield a 60% improvement in product titer, 2-fold higher catalytic activity, and 3-fold lower off-product regioisomer formation .

Application 6: Galanthamine Biosynthesis

- Scientific Field : Biochemistry .

- Summary of the Application : 4’-O-Methylnorbelladine is involved in the biosynthesis of galanthamine, a drug used to treat Alzheimer’s disease .

- Methods of Application : The gene encoding the enzyme Norbelladine 4’-O-Methyltransferase (N4OMT), which catalyzes the methylation of norbelladine at the 4’ position to form 4’-O-Methylnorbelladine, was cloned and characterized .

- Results or Outcomes : The resulting protein was found to be a norbelladine 4’-O-methyltransferase (NpN4OMT) of the proposed galanthamine biosynthetic pathway .

将来の方向性

The identification of the gene encoding the enzyme involved in the methylation of norbelladine to 4’-O-methylnorbelladine is a significant step in understanding the biosynthesis of Galanthamine . This could facilitate the development of synthetic biology platforms for the production of important botanical medicines .

特性

IUPAC Name |

5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLILULALIDNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291729 | |

| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-O-Methylnorbelladine | |

CAS RN |

4579-60-6 | |

| Record name | 4579-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

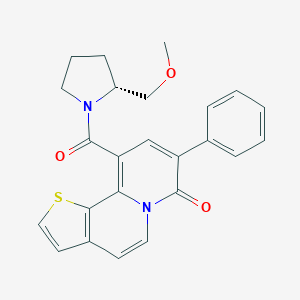

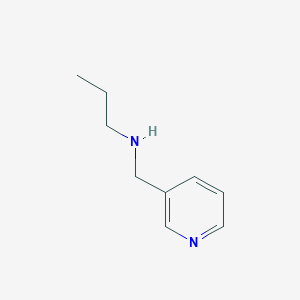

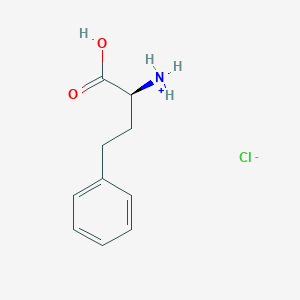

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)